molecular formula C14H16F3NO5 B13488741 (2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid

(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid

Cat. No.: B13488741
M. Wt: 335.28 g/mol
InChI Key: MONLBSYWUAGVBV-UHFFFAOYSA-N
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Description

(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group and a trifluoromethoxyphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid derivative with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trifluoromethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a tert-butoxycarbonylamino group and a trifluoromethoxyphenyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16F3NO5

Molecular Weight

335.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C14H16F3NO5/c1-13(2,3)23-12(21)18-10(11(19)20)8-6-4-5-7-9(8)22-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)

InChI Key

MONLBSYWUAGVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=O)O

Origin of Product

United States

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